An In-Depth Technical Guide to the Synthesis and Discovery of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Synthesis and Discovery of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride
This guide provides a comprehensive overview of the synthetic strategies and conceptual discovery framework for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, a chiral heterocyclic compound of interest to researchers and professionals in drug development. While a specific, publicly documented discovery and synthetic protocol for this exact molecule remains elusive in readily available scientific literature, this paper will detail established, stereoselective methodologies for analogous 2,3-disubstituted morpholines. These methods, grounded in fundamental organic chemistry principles, provide a robust roadmap for the reliable synthesis of the target compound.
Introduction: The Significance of Substituted Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Its presence can enhance critical drug-like properties, including metabolic stability, aqueous solubility, and the ability to cross the blood-brain barrier.[2] The precise three-dimensional arrangement of substituents on the morpholine ring is often paramount to a compound's therapeutic efficacy and safety profile. The title compound, trans-2-Methylmorpholine-3-carboxylic acid hydrochloride, features a specific stereochemical relationship between the methyl group at the 2-position and the carboxylic acid group at the 3-position, making stereocontrolled synthesis a critical consideration.
While the specific context for the "discovery" of trans-2-Methylmorpholine-3-carboxylic acid hydrochloride is not explicitly detailed in the reviewed literature, its structural motifs suggest its potential utility as a constrained amino acid analogue or a chiral building block in the synthesis of more complex molecules for various therapeutic targets.
Strategic Approaches to Diastereoselective Synthesis
The synthesis of 2,3-disubstituted morpholines with a trans configuration necessitates a high degree of stereochemical control. Several established strategies in asymmetric synthesis can be adapted to achieve this outcome. A particularly relevant and well-documented approach involves the diastereoselective condensation of an imine with a chiral lactone, followed by a tandem methanolysis and ring-closure sequence.[3][4]
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for trans-2-Methylmorpholine-3-carboxylic acid hydrochloride would involve the hydrolysis and deprotection of a suitable ester precursor, which itself is formed through a stereocontrolled cyclization reaction. The key stereochemistry-defining step would be the formation of the C2-C3 bond.
Caption: Retrosynthetic analysis for the target compound.
Key Synthetic Transformations
The forward synthesis, based on the work of Penso, M. et al. (2012) for analogous compounds, would involve the following key transformations[3][4]:
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Imine Formation: Generation of an appropriate imine from an aldehyde and a primary amine.
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Stereoselective Condensation: An acid-catalyzed condensation of the imine with the silyl ketene acetal of a chiral lactone. This step is crucial for establishing the desired trans (R,S) stereochemistry at the C2 and C3 positions.
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Methanolysis and Ring Closure: A tandem reaction where the lactone is opened, and the morpholine ring is formed.
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Deprotection and Hydrolysis: Removal of any protecting groups and hydrolysis of the ester to yield the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid to afford the final hydrochloride salt.
Experimental Protocols (Adapted Methodology)
The following protocols are adapted from established procedures for the synthesis of structurally related trans-2,3-disubstituted morpholines and represent a viable pathway to the target compound.[3][4]
Synthesis of the N-Protected trans-2-Methyl-6-methoxy-morpholine-2-carboxylic acid ester
This procedure details the key stereochemistry-defining steps.
Step 1: Imine Formation
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To a solution of the desired aldehyde (1.0 eq) in a suitable solvent such as dichloromethane, add the primary amine (1.0 eq).
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Stir the reaction mixture over a drying agent (e.g., magnesium sulfate) at room temperature until imine formation is complete (monitored by TLC or NMR).
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Filter and concentrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
Step 2: Diastereoselective Condensation
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Dissolve the chiral lactone (e.g., 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one) (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
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Cool the solution to -78 °C and add a Lewis acid catalyst (e.g., TMSOTf) (0.2 eq).
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Slowly add a solution of the silyl ketene acetal of the lactone (1.2 eq) to the reaction mixture.
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Add a solution of the previously prepared imine (1.1 eq) in dichloromethane dropwise.
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Stir the reaction at -78 °C for several hours, then allow it to warm to a higher temperature (e.g., -20 °C) and stir for an extended period (e.g., 20 hours).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Methanolysis and Ring Closure
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Dissolve the crude product from the previous step in anhydrous methanol.
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Add a source of anhydrous HCl (e.g., trimethylsilyl chloride) (2.0 eq) at 0 °C.
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Stir the reaction at room temperature until the cyclization is complete.
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Neutralize the reaction mixture and extract the product.
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Purify the crude product by column chromatography to yield the desired N-protected trans-2,3-disubstituted morpholine ester.
Caption: Key steps in the stereoselective synthesis.
Final Deprotection and Salt Formation
The final steps to obtain trans-2-Methylmorpholine-3-carboxylic acid hydrochloride would involve standard deprotection and hydrolysis procedures.
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N-Deprotection: Depending on the protecting group used on the nitrogen, standard conditions such as hydrogenolysis for a benzyl group or acidic treatment for a Boc group would be employed.
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Ester Hydrolysis: Saponification of the ester using a base like lithium hydroxide, followed by acidic workup, will yield the carboxylic acid.
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Hydrochloride Salt Formation: Dissolving the free base of the final compound in a suitable solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) will precipitate the desired hydrochloride salt.
Characterization and Data Presentation
Comprehensive analytical characterization is essential to confirm the structure and stereochemistry of the synthesized compound.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The coupling constants between the protons at C2 and C3 in the ¹H NMR spectrum are indicative of their relative stereochemistry. For a trans configuration, a larger coupling constant is typically observed.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid and the secondary amine.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
Tabulated Data (Hypothetical)
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for methyl, morpholine ring protons, and carboxylic acid proton. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Peaks corresponding to the six carbon atoms in the structure. |
| Mass Spec (ESI+) | m/z = 146.08 [M+H]⁺ (for free base) |
Conclusion
References
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Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3182-3185. [Link]
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Ilaš, J., & Kikelj, D. (2008). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. QSAR & Combinatorial Science, 27(11-12), 1331-1339. [Link]
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Reddy, P. V. N., & Kumar, P. (2001). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 3(1), 63-65. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
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Zhang, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
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Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454-3461. [Link]
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Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Penso, M., et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 77(7), 3454-3461. [Link]
